molecular formula C11H16ClF2NS B2669749 1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride CAS No. 2418703-77-0

1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride

Cat. No.: B2669749
CAS No.: 2418703-77-0
M. Wt: 267.76
InChI Key: IMSSRFSXDBIMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride” is an organic molecule that contains a 2,4-difluorophenyl group, an ethylsulfanyl group, and a propan-2-amine group. The presence of the hydrochloride indicates that this is likely the hydrochloride salt of the amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atom. The 2,4-difluorophenyl group would likely contribute to the compound’s aromaticity, while the ethylsulfanyl group could potentially introduce steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the amine and sulfanyl groups, both of which are nucleophilic and could potentially participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atoms could potentially increase the compound’s stability and lipophilicity .

Scientific Research Applications

Fluorine-Containing Compounds in Chemical Synthesis

  • Reactions with Amines and Alcohols : A study explored reactions between fluorinated olefins and secondary amines or alcohols, leading to different fluorine-containing products depending on the solvent used. This research could be relevant for understanding the reactivity and potential applications of fluorinated amines in synthesis (G. Furin et al., 2000).

Novel Fluorinated Reagents and Synthesis Methods

  • Synthesis of Trifluoromethylated Compounds : The development of (2,2,2-Trifluoroethyl)triphenylphosphonium triflate and its reactions with aromatic aldehydes or secondary amines highlight the potential for creating novel fluorinated compounds, including the synthesis of (Z)-(2-amino-2-fluorovinyl)triphenylphosphonium triflates (T. Hanamoto et al., 2003).

Fluorinated Amines in Polymorphism and Drug Development

  • Polymorphism in Pharmaceutical Compounds : Research into the polymorphic forms of a fluorinated pharmaceutical compound shows the importance of understanding physical and chemical properties for drug formulation and development (F. Vogt et al., 2013).

Functionalized Fluorinated Compounds

  • Functionalized BODIPY Derivatives : The synthesis of water-soluble BODIPY derivatives functionalized with fluorinated groups demonstrates their utility as highly fluorescent probes in aqueous environments, hinting at applications in biological imaging and sensors (Lingling Li et al., 2008).

Fluorinated Compounds in Environmental Science

  • Atmospheric Oxidation of Polyfluorinated Amides : A study on the oxidation of polyfluorinated amides in the atmosphere provides insight into the environmental fate and potential impacts of fluorinated compounds, including their role as a source of perfluorinated carboxylic acids (D. Jackson et al., 2013).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to speculate about its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “1-(2,4-Difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride” would require appropriate safety precautions. It’s important to avoid inhalation, ingestion, and contact with skin and eyes .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-ethylsulfanylpropan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2NS.ClH/c1-2-15-7-10(14)5-8-3-4-9(12)6-11(8)13;/h3-4,6,10H,2,5,7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSSRFSXDBIMFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC(CC1=C(C=C(C=C1)F)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.